Cas no 132752-65-9 (Scopoletin b-D-Glucuronide)

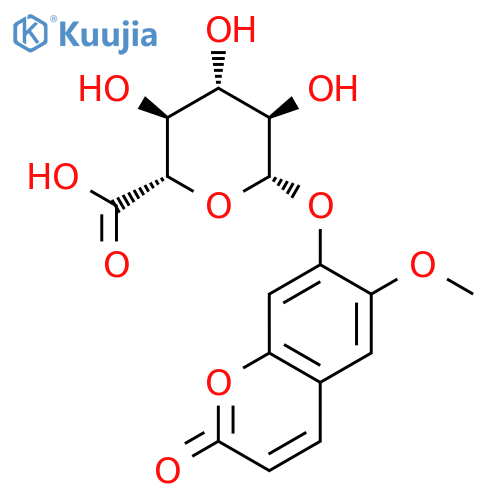

Scopoletin b-D-Glucuronide structure

商品名:Scopoletin b-D-Glucuronide

Scopoletin b-D-Glucuronide 化学的及び物理的性質

名前と識別子

-

- Scopoletin b-D-Glucuronide

- Scopoletin β-D-Glucuronide

- Scopoletin β-D-Glucu

- 6-Methoxy-2-oxo-2H-1-benzopyran-7-yl b-D-Glucopyranosiduronic Acid

- 6-Methoxy-2-oxo-2H-1-benzopyran-7-yl-D-Glucopyranosiduronic Acid

- Scopoletin-D-Glucuronide

- Scopoletin -D-Glucuronide

- 6-Methoxy-2-oxo-2H-1-benzopyran-7-yl -D-Glucopyranosiduronic Acid

- 6-Methoxy-2-oxo-2H-1-benzopyran-7-yl beta-D-Glucopyranosiduronic Acid;

- (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(6-methoxy-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid

- Scopoletin beta-D-Glucuronide

- (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((6-methoxy-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylicacid

- (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((6-methoxy-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid

- Scopoletin ?-D-Glucuronide

- 132752-65-9

- Scopoletin beta -D-Glucuronide

- NS00116781

-

- インチ: InChI=1S/C16H16O10/c1-23-8-4-6-2-3-10(17)24-7(6)5-9(8)25-16-13(20)11(18)12(19)14(26-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/t11-,12-,13+,14-,16+/m0/s1

- InChIKey: UTTLUAQBFYOVMO-JHZZJYKESA-N

- ほほえんだ: COc1cc2ccc(=O)oc2cc1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

計算された属性

- せいみつぶんしりょう: 368.07400

- どういたいしつりょう: 368.07434670g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 10

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 577

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 152Ų

- 疎水性パラメータ計算基準値(XlogP): 0

じっけんとくせい

- 密度みつど: 1.7±0.1 g/cm3

- ふってん: 706.5±60.0 °C at 760 mmHg

- フラッシュポイント: 262.3±26.4 °C

- 屈折率: 1.661

- PSA: 155.89000

- LogP: -0.92740

- じょうきあつ: 0.0±2.4 mmHg at 25°C

Scopoletin b-D-Glucuronide セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Scopoletin b-D-Glucuronide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S200510-5mg |

Scopoletin b-D-Glucuronide |

132752-65-9 | 5mg |

$793.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-212916-1 mg |

Scopoletin β-D-Glucuronide, |

132752-65-9 | 1mg |

¥2,708.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-212916-1mg |

Scopoletin β-D-Glucuronide, |

132752-65-9 | 1mg |

¥2708.00 | 2023-09-05 | ||

| TRC | S200510-1mg |

Scopoletin b-D-Glucuronide |

132752-65-9 | 1mg |

$ 219.00 | 2023-09-06 | ||

| TRC | S200510-2mg |

Scopoletin b-D-Glucuronide |

132752-65-9 | 2mg |

$368.00 | 2023-05-17 | ||

| TRC | S200510-10mg |

Scopoletin b-D-Glucuronide |

132752-65-9 | 10mg |

$1470.00 | 2023-05-17 |

Scopoletin b-D-Glucuronide 関連文献

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

132752-65-9 (Scopoletin b-D-Glucuronide) 関連製品

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬